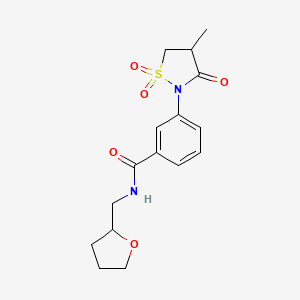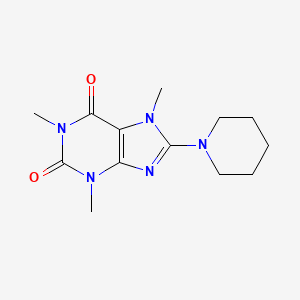![molecular formula C15H12ClFN2O3S B4962654 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B4962654.png)
2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-nitrophenyl)acetamide, commonly known as CF3, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CF3 is a derivative of the well-known drug, acetaminophen, and has been found to exhibit potent anti-inflammatory and analgesic properties. In
作用機序
CF3 exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. CF3 has also been found to modulate the activity of ion channels involved in pain signaling, such as transient receptor potential vanilloid 1 (TRPV1) and acid-sensing ion channel 3 (ASIC3).
Biochemical and Physiological Effects
CF3 has been found to exhibit potent anti-inflammatory and analgesic effects in animal models. It has been shown to reduce the production of pro-inflammatory cytokines and reduce pain in various pain models, including inflammatory and neuropathic pain. CF3 has also been found to exhibit low toxicity, making it an attractive compound for further investigation.
実験室実験の利点と制限
CF3 has several advantages for laboratory experiments. It is a relatively stable compound and can be synthesized with high yield and purity. CF3 has also been found to exhibit low toxicity, making it safe for use in animal studies. However, CF3 has some limitations for laboratory experiments. It is a relatively new compound, and its long-term effects have not been fully investigated. Additionally, the mechanism of action of CF3 is not fully understood, and further research is needed to elucidate its effects on different pain pathways.
将来の方向性
CF3 has several potential future directions for research. It has been investigated for its potential use in the treatment of neuropathic pain, but further studies are needed to determine its efficacy in humans. CF3 has also been found to modulate the activity of TRPV1 and ASIC3, and further investigation is needed to determine its effects on other ion channels involved in pain signaling. Additionally, CF3 has been found to exhibit anti-inflammatory effects, and further studies are needed to determine its potential use in the treatment of inflammatory diseases.
合成法
The synthesis of CF3 involves a series of chemical reactions starting from 2-chloro-6-fluorobenzyl chloride and 3-nitroaniline. The reaction proceeds through the formation of an intermediate, which is then treated with thioacetic acid to yield CF3. The synthesis of CF3 has been optimized to yield high purity and yield, making it an attractive compound for scientific research.
科学的研究の応用
CF3 has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. CF3 has also been investigated for its potential use in the treatment of neuropathic pain, as it has been found to modulate the activity of ion channels involved in pain signaling.
特性
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O3S/c16-13-5-2-6-14(17)12(13)8-23-9-15(20)18-10-3-1-4-11(7-10)19(21)22/h1-7H,8-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOQIYGNFXBABF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSCC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-{[N-(tert-butyl)glycyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4962589.png)
![4-({[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B4962594.png)
![4-ethoxy-N-(1,3,3-trimethyl-1,3-dihydro-3'H-spiro[indole-2,2'-naphtho[1,2-b]furan]-5'-yl)benzenesulfonamide](/img/structure/B4962599.png)
![6-(2,5-dimethylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4962610.png)
![N-[1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4962618.png)

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4962644.png)
![2-(4-tert-butylphenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxyethanone](/img/structure/B4962647.png)
![2-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B4962651.png)
![1-(4-isopropoxybenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B4962659.png)
![2-bromo-4-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B4962668.png)
![2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4962684.png)